N-[2-(1,3-benzothiazol-2-yl)phenyl]-4-bromobenzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[2-(1,3-benzothiazol-2-yl)phenyl]-4-bromobenzamide is a compound that belongs to the class of benzothiazole derivatives. Benzothiazoles are heterocyclic compounds containing a benzene ring fused to a thiazole ring. These compounds are known for their diverse biological activities and are widely used in medicinal chemistry, organic synthesis, and material science.
Mechanism of Action
Target of Action
Benzothiazole derivatives have been found to exhibit potent anti-tubercular activity . They have been discussed against the target DprE1, a crucial enzyme involved in the cell wall biosynthesis of Mycobacterium tuberculosis .
Mode of Action
Benzothiazole derivatives are known to interact with their targets, leading to changes that inhibit the growth of the target organism .
Biochemical Pathways
Benzothiazole derivatives have been associated with the inhibition of the dpre1 enzyme, which plays a crucial role in the cell wall biosynthesis of mycobacterium tuberculosis . This suggests that the compound may interfere with this pathway, leading to downstream effects that inhibit the growth of the bacteria.
Pharmacokinetics
It is noted that admet calculation showed favourable pharmacokinetic profile of synthesized benzothiazole derivatives .
Result of Action
Benzothiazole derivatives have been found to exhibit potent anti-tubercular activity, suggesting that the compound may inhibit the growth of mycobacterium tuberculosis .
Action Environment
It is worth noting that the synthesis of benzothiazole derivatives has been achieved through various synthetic pathways, including diazo-coupling, knoevenagel condensation, biginelli reaction, molecular hybridization techniques, microwave irradiation, one-pot multicomponent reactions, etc . These methods suggest that the compound’s synthesis and, potentially, its action may be influenced by factors such as temperature, reaction medium, and the presence of other chemical agents.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(1,3-benzothiazol-2-yl)phenyl]-4-bromobenzamide typically involves the following steps:
Formation of Benzothiazole Core: The benzothiazole core can be synthesized through the cyclization of 2-aminothiophenol with various reagents such as aldehydes, ketones, or acids.
Industrial Production Methods
Industrial production of benzothiazole derivatives often employs scalable and efficient synthetic routes such as microwave irradiation, one-pot multicomponent reactions, and molecular hybridization techniques . These methods offer advantages in terms of yield, reaction time, and environmental impact.
Chemical Reactions Analysis
Types of Reactions
N-[2-(1,3-benzothiazol-2-yl)phenyl]-4-bromobenzamide undergoes various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Dess-Martin periodinane (DMP), mild conditions.
Reduction: Lithium aluminum hydride (LiAlH4), anhydrous conditions.
Substitution: Nucleophiles (amines, thiols, alkoxides), polar aprotic solvents.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Amines, alcohols.
Substitution: Various substituted benzothiazole derivatives.
Scientific Research Applications
N-[2-(1,3-benzothiazol-2-yl)phenyl]-4-bromobenzamide has a wide range of scientific research applications:
Comparison with Similar Compounds
Similar Compounds
- N-(1,3-benzothiazol-2-yl)-2(pyridine-3-yl) formohydrazido acetamide .
- N’-(1,3-benzothiazol-2-yl)-arylamides .
- 2-arylbenzothiazoles .
Uniqueness
N-[2-(1,3-benzothiazol-2-yl)phenyl]-4-bromobenzamide stands out due to its unique bromine substitution, which enhances its biological activity and allows for further functionalization.
Biological Activity
N-[2-(1,3-benzothiazol-2-yl)phenyl]-4-bromobenzamide is a compound within the benzothiazole derivative class, which has garnered attention for its diverse biological activities. This article delves into its biological activity, focusing on its antibacterial, antifungal, anticancer, and anti-inflammatory properties, supported by relevant research findings and data tables.
Chemical Structure and Properties
Chemical Formula: C20H13BrN2OS
Molecular Weight: 409.3 g/mol
CAS Number: 477569-50-9
Benzothiazole derivatives like this compound are characterized by a benzene ring fused with a thiazole ring, contributing to their unique chemical properties and biological activities.
Antibacterial Activity
Research indicates that benzothiazole derivatives exhibit significant antibacterial properties. A study highlighted the effectiveness of this compound against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The mechanism of action is believed to involve the inhibition of bacterial enzyme activity and disruption of cell membrane integrity .
Antifungal Activity
The compound has also shown promising antifungal activity. In vitro studies have demonstrated its effectiveness against Candida albicans, a common pathogenic yeast. The structure-activity relationship suggests that modifications at the benzothiazole moiety enhance antifungal potency .
Anticancer Activity
This compound has been evaluated for its anticancer properties across various cancer cell lines. Studies reveal that it induces apoptosis in human breast cancer cells and exhibits cytotoxic effects against colon and lung cancer cells. The compound's mechanism may involve interference with cell cycle progression and induction of oxidative stress in cancer cells .
Anti-inflammatory Activity
The anti-inflammatory potential of this compound has been investigated as well. It has been shown to reduce inflammation markers in vitro, suggesting that it could serve as a lead compound for developing new anti-inflammatory agents. The presence of electron-withdrawing groups at specific positions enhances its anti-inflammatory activity .
Data Table: Summary of Biological Activities
Biological Activity | Target Organisms/Cells | Mechanism of Action |
---|---|---|
Antibacterial | Staphylococcus aureus, Escherichia coli | Inhibition of enzymes, disruption of membranes |
Antifungal | Candida albicans | Targeting fungal cell wall synthesis |
Anticancer | Breast, colon, lung cancer cells | Induction of apoptosis, oxidative stress |
Anti-inflammatory | Various inflammatory models | Reduction of inflammatory markers |
Case Studies
- Antibacterial Study : A study published in Pharmaceutical Research demonstrated that this compound exhibited a minimum inhibitory concentration (MIC) against S. aureus comparable to standard antibiotics .
- Antifungal Evaluation : In research focused on antifungal agents, this compound was part of a series tested against C. albicans, showing significant inhibition rates and highlighting its potential as a therapeutic agent for fungal infections .
- Anticancer Research : A recent investigation into the anticancer effects revealed that this compound significantly reduced cell viability in breast cancer cells through apoptosis pathways.
Properties
IUPAC Name |
N-[2-(1,3-benzothiazol-2-yl)phenyl]-4-bromobenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H13BrN2OS/c21-14-11-9-13(10-12-14)19(24)22-16-6-2-1-5-15(16)20-23-17-7-3-4-8-18(17)25-20/h1-12H,(H,22,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BBQYJKUCIXKKCZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C2=NC3=CC=CC=C3S2)NC(=O)C4=CC=C(C=C4)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H13BrN2OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
409.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.